



# Application Note: Electrophilic Trifluoromethylation of Diverse Substrates using Togni Reagent II

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Compound of Interest

Compound Name: 1,2-Dibromo-1,1,2-trifluoroethane

Cat. No.: B1585085

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The incorporation of the trifluoromethyl (–CF<sub>3</sub>) group is a critical strategy in modern drug design. This small functional group can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[1][2] Togni Reagent II, with the chemical name 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is a robust and widely used hypervalent iodine compound for direct electrophilic trifluoromethylation.[3][4] As a shelf-stable, crystalline solid, it offers considerable advantages over gaseous or difficult-to-handle trifluoromethylating sources.[4][5] This reagent demonstrates broad applicability, reacting with a variety of carbon, sulfur, and oxygen-centered nucleophiles under mild conditions.[4][6]

#### Key Features & Advantages

- Broad Substrate Scope: Effectively trifluoromethylates thiols, phenols, alcohols, indoles, alkenes, and β-ketoesters.[3][4][7]
- High Functional Group Tolerance: Compatible with a wide range of sensitive functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[4]



- Operational Simplicity: Reactions are often performed under mild conditions, and the reagent is a stable, easy-to-handle solid.[4][8]
- Predictable Selectivity: Offers reliable regioselectivity in many cases, such as the C2-selective trifluoromethylation of indoles.[7]
- Safety Note: While stable, Togni Reagent II has been reported to have explosive properties
  and should be handled with appropriate safety precautions.[4][9] Some commercial
  formulations are mixed with diatomaceous earth to reduce this risk.[10]

## **Applications & Substrate Scope**

Togni Reagent II is a versatile tool for introducing the CF₃ group into a wide array of organic molecules. Its utility in medicinal chemistry is highlighted by its successful application in modifying pharmaceutical agents and complex natural products.[11]

- S-Trifluoromethylation: Thiols and thiophenols readily react to form trifluoromethyl thioethers.
   This reaction is often rapid and proceeds in high yield.[12]
- O-Trifluoromethylation: Alcohols and phenols can be converted to their corresponding trifluoromethyl ethers, a valuable transformation in drug discovery.[3][4]
- C-Trifluoromethylation:
  - Heterocycles: Electron-rich heterocycles like indoles undergo direct C-H trifluoromethylation, typically at the C2 position.[7][13]
  - Alkenes: In the presence of a copper catalyst, Togni Reagent II can perform allylic trifluoromethylation of unactivated olefins.[3][14]
  - Carbonyl Compounds: β-ketoesters and other soft carbon nucleophiles are effectively trifluoromethylated.

Below is a logical diagram illustrating the diverse substrate scope of Togni Reagent II.

Caption: Substrate scope of Togni Reagent II.



# Data Presentation: Trifluoromethylation of Various Nucleophiles

The following table summarizes representative results for the trifluoromethylation of various substrates using Togni Reagent II under optimized conditions.

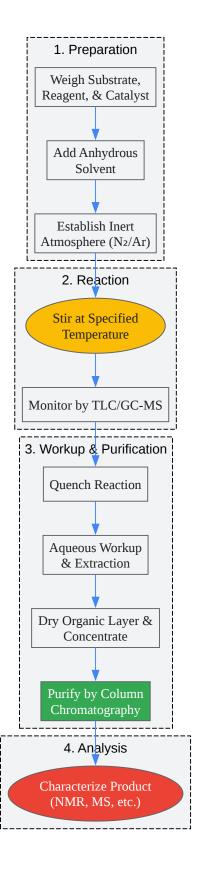
| Entry | Substrate                         | Catalyst/<br>Additive | Solvent                         | Temp.<br>(°C) | Time (h) | Yield (%)    |
|-------|-----------------------------------|-----------------------|---------------------------------|---------------|----------|--------------|
| 1     | 4-<br>Methylthiop<br>henol        | None                  | CH <sub>2</sub> Cl <sub>2</sub> | RT            | 0.5      | 95           |
| 2     | Thiophenol                        | None                  | CH <sub>2</sub> Cl <sub>2</sub> | RT            | 0.5      | 98           |
| 3     | 1-<br>Octanethiol                 | None                  | CH <sub>2</sub> Cl <sub>2</sub> | RT            | 0.5      | 92           |
| 4     | Indole                            | Zn(OTf)2              | DCE                             | 50            | 12       | 85 (C2)      |
| 5     | 5-<br>Bromoindol<br>e             | Zn(OTf)₂              | DCE                             | 50            | 12       | 81 (C2)      |
| 6     | Phenol                            | Zn(OTf)2              | MeCN                            | 80            | 24       | 60           |
| 7     | Styrene                           | Cu(MeCN) 4PF6         | DCE/MeC<br>N                    | 60            | 12       | 75 (Allylic) |
| 8     | Ethyl 2-<br>oxocyclohe<br>xanoate | None                  | CH <sub>2</sub> Cl <sub>2</sub> | RT            | 2        | 88           |

Note: Yields are isolated yields. Conditions and yields are compiled from various literature sources and are representative examples. Actual results may vary.

# Experimental Protocols General Experimental Workflow



The diagram below outlines the typical workflow for a trifluoromethylation reaction using Togni Reagent II.





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Caption: General laboratory workflow for trifluoromethylation.

### **Protocol 1: S-Trifluoromethylation of 4-Methylthiophenol**

#### Materials:

- 4-Methylthiophenol (1.0 mmol, 124 mg)
- Togni Reagent II (1.1 mmol, 348 mg)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>, 5 mL, anhydrous)
- Round-bottom flask with stir bar
- Nitrogen or Argon atmosphere setup

#### Procedure:

- To a dry round-bottom flask containing a magnetic stir bar, add 4-methylthiophenol.
- Dissolve the substrate in 5 mL of anhydrous dichloromethane under an inert atmosphere.
- Add Togni Reagent II to the solution in one portion at room temperature.
- Stir the reaction mixture vigorously. The reaction is typically complete within 30 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture directly under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure S-(4-methylphenyl) trifluoromethanethioether.

# Protocol 2: Copper-Catalyzed C2-Trifluoromethylation of Indole

#### Materials:



- Indole (1.0 mmol, 117 mg)
- Togni Reagent II (1.5 mmol, 474 mg)
- Zinc triflate (Zn(OTf)<sub>2</sub>, 10 mol%, 36 mg)
- 1,2-Dichloroethane (DCE, 5 mL, anhydrous)
- · Schlenk tube with stir bar
- Nitrogen or Argon atmosphere setup

#### Procedure:

- To a dry Schlenk tube equipped with a magnetic stir bar, add indole and zinc triflate.
- Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).
- Add 5 mL of anhydrous 1,2-dichloroethane via syringe.
- Add Togni Reagent II to the mixture.
- Seal the tube and place it in a preheated oil bath at 50 °C.
- Stir the reaction for 12 hours or until TLC analysis indicates full consumption of the starting indole.
- Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO<sub>3</sub> (10 mL).
- Extract the mixture with dichloromethane (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 2trifluoromethylindole.[7]



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